molecular formula C30H31N7O4 B8395676 3-(2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one

3-(2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one

Cat. No. B8395676
M. Wt: 553.6 g/mol
InChI Key: SYNIXGWDJNBQOP-UHFFFAOYSA-N
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Patent
US09315493B2

Procedure details

Process 6: 1,1′-Carbonyldiimidazole (130 mg, 0.80 mmol) and 1,8-diazabicyclo[5.4.0]undeca-7-ene (122 mg, 0.80 mmol) were added to dichloromethane (4 mL) and tetrahydrofuran (4 mL) mixture solution of 2-{5-{[1-(5-ethoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}-N′-hydroxybenzimidamide (212 mg, 0.40 mmol) and stirred for 3 hours at room temperature. Once the reaction is completed, 1 M hydrochloric acid solution was added to the reaction mixture, which was then extracted with chloroform. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residues were subjected to silica gel column chromatography (chloroform/methanol=20:1) to give 3-{2-{5-{[1-(5-ethoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}phenyl}-1,2,4-oxadiazol-5(4H)-one (201 mg, 91%) as white amorphous.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
2-{5-{[1-(5-ethoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}-N′-hydroxybenzimidamide
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)(N1C=CN=C1)=[O:2].N12CCCN=C1CCCCC2.[CH2:24]([O:26][C:27]1[CH:28]=[N:29][C:30]([N:33]2[C:38](=[O:39])[C:37]([CH2:40][C:41]3[CH:42]=[CH:43][C:44]([C:47]4[CH:56]=[CH:55][CH:54]=[CH:53][C:48]=4[C:49](=[N:51][OH:52])[NH2:50])=[N:45][CH:46]=3)=[C:36]([CH2:57][CH2:58][CH3:59])[N:35]=[C:34]2[CH:60]([CH3:62])[CH3:61])=[N:31][CH:32]=1)[CH3:25].Cl>O1CCCC1.ClCCl>[CH2:24]([O:26][C:27]1[CH:28]=[N:29][C:30]([N:33]2[C:38](=[O:39])[C:37]([CH2:40][C:41]3[CH:42]=[CH:43][C:44]([C:47]4[CH:56]=[CH:55][CH:54]=[CH:53][C:48]=4[C:49]4[NH:50][C:1](=[O:2])[O:52][N:51]=4)=[N:45][CH:46]=3)=[C:36]([CH2:57][CH2:58][CH3:59])[N:35]=[C:34]2[CH:60]([CH3:62])[CH3:61])=[N:31][CH:32]=1)[CH3:25]

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
122 mg
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
2-{5-{[1-(5-ethoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}-N′-hydroxybenzimidamide
Quantity
212 mg
Type
reactant
Smiles
C(C)OC=1C=NC(=NC1)N1C(=NC(=C(C1=O)CC=1C=CC(=NC1)C1=C(C(N)=NO)C=CC=C1)CCC)C(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC=1C=NC(=NC1)N1C(=NC(=C(C1=O)CC=1C=CC(=NC1)C1=C(C=CC=C1)C1=NOC(N1)=O)CCC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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